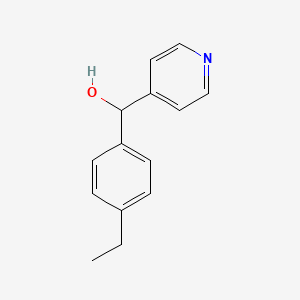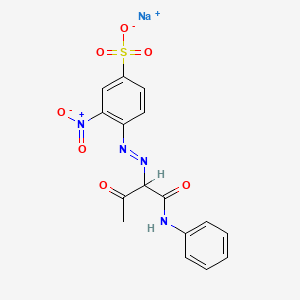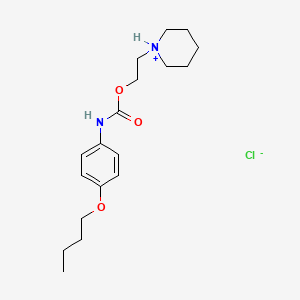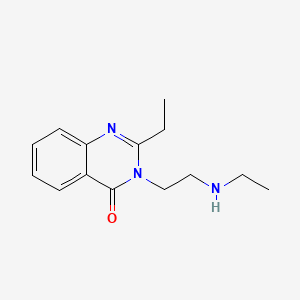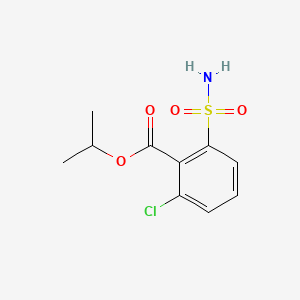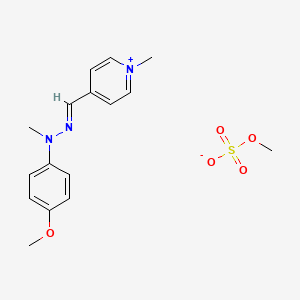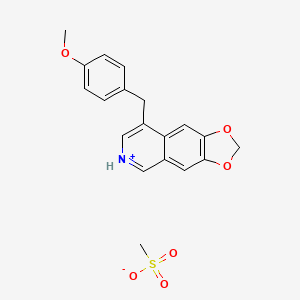
4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxybenzyl group and a methylenedioxyisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of phenolic groups using the 4-methoxybenzyl (PMB) group, followed by the formation of the isoquinoline core through cyclization reactions. The methylenedioxy group is introduced via methylenation reactions, and the final step involves the sulfonation of the isoquinoline derivative to obtain the methanesulfonate salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound-assisted synthesis and the use of phase-transfer catalysts can enhance the efficiency of the synthetic process . Additionally, continuous flow reactors and automated synthesis platforms may be employed to scale up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methylenedioxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (dichlorodicyanobenzoquinone) for oxidative deprotection, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include p-methoxybenzaldehyde from oxidation, tetrahydroisoquinoline derivatives from reduction, and various substituted isoquinoline derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of isoquinoline-based therapeutics.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can undergo oxidative cleavage, generating reactive intermediates that interact with cellular components. The isoquinoline core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzyl chloride: Used as a precursor in the synthesis of PMB-protected compounds.
p-Methoxybenzyl alcohol: Utilized as a reagent for protecting hydroxyl groups.
Benzenemethanol, 4-methoxy-: Another related compound with similar protective group chemistry.
Uniqueness
4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate is unique due to its combination of the methoxybenzyl and methylenedioxyisoquinoline moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications and a promising candidate for further exploration in various scientific fields.
Eigenschaften
CAS-Nummer |
69382-26-9 |
|---|---|
Molekularformel |
C19H19NO6S |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
methanesulfonate;8-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]isoquinolin-6-ium |
InChI |
InChI=1S/C18H15NO3.CH4O3S/c1-20-15-4-2-12(3-5-15)6-13-9-19-10-14-7-17-18(8-16(13)14)22-11-21-17;1-5(2,3)4/h2-5,7-10H,6,11H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
SXILJFKGVSNUAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=C[NH+]=CC3=CC4=C(C=C32)OCO4.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


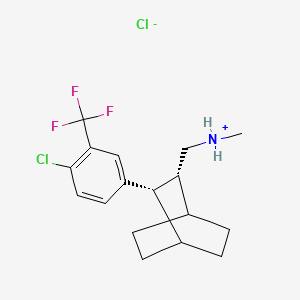
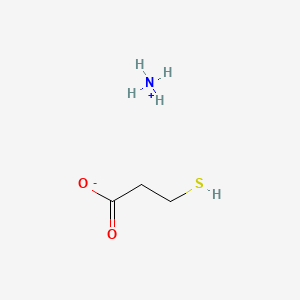
-](/img/structure/B13761479.png)


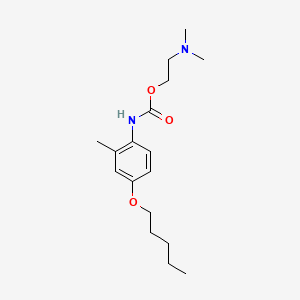
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
